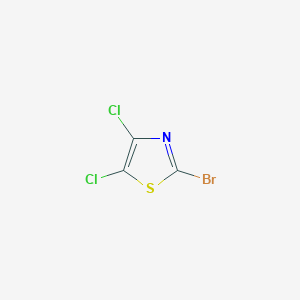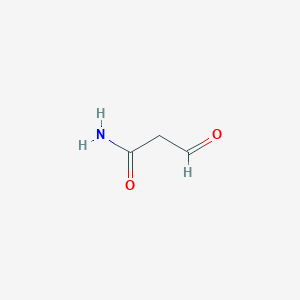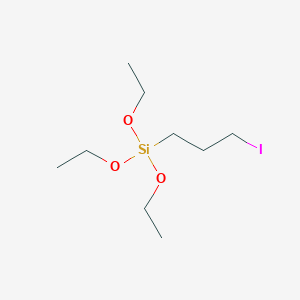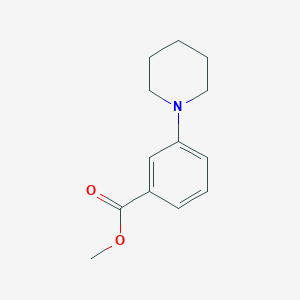
Methacryloylglycylglycine
Descripción general
Descripción
Methacryloylglycylglycine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a peptide-based monomer that can be easily polymerized to form hydrogels, which have various biomedical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Nanoparticle Formation and Drug Delivery
Methacryloylglycylglycine (MAGG) has been used in the preparation of nanoparticles, particularly in conjunction with chitosan. Research has shown that nanoparticles formed from MAGG and chitosan exhibit homogeneous morphology and uniform particle size distribution, making them promising candidates for drug delivery applications. The chemical compositions of these nanoparticles have been thoroughly investigated, underscoring their potential in this field (Ferri et al., 2014).
Semi-Interpenetrating Network Hydrogels
Another application of MAGG is in the development of semi-interpenetrating network (semi-IPN) hydrogels. These hydrogels, created by polymerizing MAGG in the presence of chitosan and a crosslinker, show promise for tissue engineering and controlled release of bioactive agents. The structural features of these hydrogels have been confirmed using various techniques, highlighting their suitability for biomedical applications (Dash et al., 2012).
Bioeliminable Polymeric Nanoparticles
MAGG-based bioeliminable polymers have been formulated into nanoparticles for proteic drug delivery. These nanoparticles have demonstrated high cytocompatibility and efficient protein loading, along with controlled release profiles. Such properties indicate their potential use in biomedical applications, particularly in drug delivery systems (Chiellini et al., 2007).
Hydrogels in Tissue Engineering
Gelatin methacryloyl (GelMA) hydrogels, into which MAGG can be incorporated, have been extensively used in tissue engineering. These hydrogels possess cell-attaching and matrix metalloproteinase responsive peptide motifs, making them suitable for a range of tissue engineering applications, including bone, cartilage, cardiac, and vascular tissues. GelMA hydrogels' versatility in microfabrication and their hybridization potential with nanoparticles for enhanced properties are also notable (Yue et al., 2015).
Propiedades
IUPAC Name |
2-[[2-(2-methylprop-2-enoylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h1,3-4H2,2H3,(H,9,11)(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYHSQYLBPKGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437175 | |
| Record name | methacryloylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57950-62-6 | |
| Record name | methacryloylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[4.4]nonan-1-one](/img/structure/B3053979.png)






![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)




